molecular formula C19H20N2O5 B2621461 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396848-05-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2621461
CAS No.: 1396848-05-7
M. Wt: 356.378
InChI Key: YOBCXOSGYAMRHZ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Preparation of the oxalamide intermediate: The oxalamide moiety is synthesized by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.

    Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the oxalamide intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole ring imparts stability and potential bioactivity, while the oxalamide moiety allows for versatile chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-15(14-4-2-1-3-5-14)8-9-20-18(23)19(24)21-11-13-6-7-16-17(10-13)26-12-25-16/h1-7,10,15,22H,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBCXOSGYAMRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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